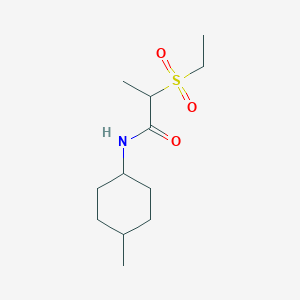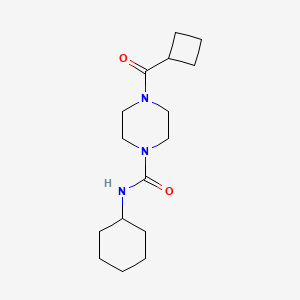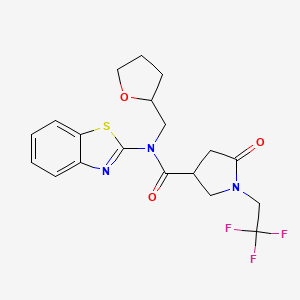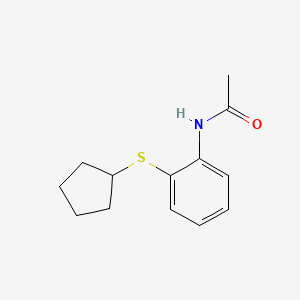![molecular formula C15H20N2O3 B7564582 N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide, also known as DMOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs by N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide leads to changes in gene expression, which can result in cell death in cancer cells and neuroprotection in neuronal cells.
Biochemical and Physiological Effects
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide can induce changes in gene expression, inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has also been shown to have neuroprotective effects and can prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide in lab experiments is its potent anticancer and neuroprotective activity. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide. One potential direction is to study the efficacy of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide in combination with other anticancer agents. Another direction is to study the potential of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide and its potential toxicity.
Métodos De Síntesis
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is synthesized by reacting 2-(dimethylamino)phenylacetic acid with oxalyl chloride to form 2-(dimethylcarbamoyl)phenylacetyl chloride, which is then reacted with 1,4-dioxane to yield N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide. The synthesis method for N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is in the field of cancer research. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has potent anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer cells. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has neuroprotective effects and can prevent neuronal cell death.
Propiedades
IUPAC Name |
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-17(2)15(19)12-5-3-4-6-13(12)16-14(18)11-7-9-20-10-8-11/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLYLMETLJNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)

![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)

![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)

![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

